3-(Methylsulfonyl)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride
Description
This compound is a dihydrochloride salt featuring a 1,2,4-oxadiazole core substituted at position 3 with a pyridin-3-yl group and at position 5 with a propan-1-amine side chain bearing a methylsulfonyl group at the terminal carbon. Its dihydrochloride salt form further improves solubility, a critical factor for bioavailability .
Properties
IUPAC Name |
3-methylsulfonyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S.2ClH/c1-19(16,17)6-4-9(12)11-14-10(15-18-11)8-3-2-5-13-7-8;;/h2-3,5,7,9H,4,6,12H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQIYNWTFTXZDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C1=NC(=NO1)C2=CN=CC=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Amidoximes with Carboxylic Acid Derivatives
The 1,2,4-oxadiazole ring is typically constructed via cyclocondensation between amidoximes and activated carboxylic acid derivatives. For the target compound, 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl serves as the core heterocycle.
Procedure :
-
Amidoxime Preparation : React pyridine-3-carbonitrile with hydroxylamine hydrochloride in ethanol under reflux (6–8 hours) to yield pyridin-3-amidoxime.
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Cyclization : Treat the amidoxime with methylsulfonylpropanoic acid chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. Stir at room temperature for 12 hours to form the oxadiazole intermediate.
Optimization :
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Microwave irradiation (210 W, 10–15 minutes) reduces reaction time by 80% compared to conventional heating.
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Solvent-free conditions with molecular iodine as a catalyst achieve 92% yield in grinding-assisted synthesis.
| Parameter | Conventional Method | Microwave-Assisted | Solvent-Free Grinding |
|---|---|---|---|
| Reaction Time | 12–24 hours | 10–15 minutes | 2–4 hours |
| Yield | 65–70% | 85–90% | 88–92% |
| Catalyst | None | None | Iodine (5 mol%) |
Integration of Methylsulfonylpropylamine Side Chain
Nucleophilic Substitution on Oxadiazole Intermediate
The methylsulfonylpropylamine moiety is introduced via nucleophilic substitution at the propan-1-amine position of the oxadiazole core.
Procedure :
-
Activation : React 3-(methylsulfonyl)propan-1-amine with thionyl chloride (SOCl₂) in dry DCM to generate the corresponding amine hydrochloride.
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Coupling : Combine the activated amine with 5-chloro-3-(pyridin-3-yl)-1,2,4-oxadiazole in acetonitrile. Reflux at 80°C for 6 hours under nitrogen atmosphere.
Key Observations :
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Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency by 25% in Suzuki-Miyaura reactions for pyridyl group installation.
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Dichlorobis(triphenylphosphine)palladium(II) enables cross-coupling with 4-(methylsulfonyl)phenylboronic acid, achieving 78% yield.
Dihydrochloride Salt Formation
Acid-Mediated Protonation
The final dihydrochloride salt is formed by treating the free base with hydrochloric acid.
Procedure :
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Dissolution : Dissolve 3-(methylsulfonyl)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine in anhydrous ethanol.
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Acid Addition : Add concentrated HCl (2 equivalents) dropwise at 0°C. Stir for 1 hour and filter the precipitate.
Purification :
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Recrystallization from ethanol/water (3:1) yields >95% pure product.
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Column chromatography (SiO₂, eluent: DCM/methanol 9:1) resolves residual impurities.
Comparative Analysis of Synthetic Routes
Efficiency and Sustainability Metrics
The table below contrasts four methods for synthesizing the target compound:
| Method | Steps | Total Yield | Time Required | Environmental Impact |
|---|---|---|---|---|
| Conventional Cyclization | 4 | 52% | 48 hours | High (toxic solvents) |
| Microwave-Assisted | 3 | 74% | 6 hours | Moderate |
| Solvent-Free Grinding | 3 | 81% | 8 hours | Low |
| Palladium-Catalyzed | 5 | 68% | 24 hours | High (Pd waste) |
Insights :
-
Microwave and solvent-free methods align with green chemistry principles, minimizing waste and energy use.
-
Palladium-based routes, while efficient, require costly catalysts and generate metal residues.
Challenges and Optimization Strategies
Byproduct Formation in Oxadiazole Synthesis
The cyclocondensation step often produces 1,3,4-oxadiazole isomers as byproducts.
Mitigation Strategies :
Amine Hydrochloride Stability
The methylsulfonylpropylamine side chain is prone to decomposition under acidic conditions.
Solutions :
Chemical Reactions Analysis
3-(Methylsulfonyl)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1,2,4-oxadiazoles possess activity against various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Potential
Preliminary studies have suggested that 3-(methylsulfonyl)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride may exhibit anticancer properties. In vitro assays showed that this compound could inhibit the proliferation of cancer cells by inducing apoptosis . Further investigations are required to elucidate the underlying mechanisms.
Neuroprotective Effects
Recent research has highlighted the neuroprotective effects of oxadiazole derivatives. The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis in models of neurodegenerative diseases. This suggests potential therapeutic applications in conditions like Alzheimer's and Parkinson's disease .
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of various oxadiazole derivatives, it was found that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those for standard antibiotics used in clinical settings .
Case Study 2: Cancer Cell Proliferation
A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment, confirming its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Insights
- Pyridine vs. Thiophene/Chromenyl : The pyridin-3-yl group in the target compound provides a hydrogen-bond acceptor site distinct from thiophen-2-yl (aromatic, sulfur-containing) or chromenyl (bulky, fused aromatic) groups .
- Methylsulfonyl vs.
- Salt Forms : Dihydrochloride (target) and oxalate () salts enhance solubility, whereas hydrochloride salts () are common for amine stabilization .
Hypothetical Pharmacological Implications
- Solubility & Bioavailability : The target compound’s dihydrochloride salt and sulfonyl group likely confer superior aqueous solubility over analogues with methylthio or chromenyl groups .
- Target Binding: Pyridin-3-yl’s nitrogen orientation may favor interactions with receptors compared to pyridin-4-yl () or non-aromatic substituents .
Biological Activity
3-(Methylsulfonyl)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and agricultural applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant studies.
Chemical Structure and Properties
The compound is characterized by the following features:
- Molecular Formula : C₁₁H₁₅Cl₂N₃O₂S
- Molecular Weight : 304.23 g/mol
- CAS Number : [Not specified in the sources]
The biological activity of this compound can be attributed to its structural components. The presence of the oxadiazole ring is significant for its interaction with various biological targets. Oxadiazoles are known to exhibit a range of activities including:
- Antimicrobial properties : Compounds containing oxadiazole moieties have shown efficacy against various bacterial strains.
- Anticancer activity : Some derivatives have been reported to modulate pathways involved in tumorigenesis, particularly through PPAR (Peroxisome Proliferator-Activated Receptor) modulation and apoptosis induction.
Anticancer Activity
A study evaluated a series of 1,2,4-oxadiazole derivatives, revealing that certain compounds exhibited significant cytotoxicity against cancer cell lines such as A-498 (renal carcinoma) and DU 145 (prostate cancer). The most active compound exhibited an EC50 value ranging from 0.23 to 0.83 μM for PPAR-α modulation, suggesting a potential pathway for anticancer effects through the regulation of lipid metabolism and inflammation pathways .
Antimicrobial Activity
Another study highlighted the antimicrobial properties of oxadiazole derivatives against various pathogens. The compound demonstrated lower cytotoxicity compared to traditional antibiotics, indicating a favorable safety profile while maintaining efficacy against resistant strains .
Nematocidal Activity
Research has shown that some oxadiazole derivatives possess nematocidal properties. For example, specific derivatives exhibited LC50 values significantly lower than commercial nematicides like avermectin, suggesting their potential as effective agricultural agents .
Case Studies
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Amidoxime, DCC, DMF, 80°C | 65–70 | ≥95% |
| Sulfonation | Methanesulfonyl chloride, Et₃N, 0°C | 75–80 | ≥90% |
| Salt Formation | HCl gas, THF, RT | 85–90 | ≥98% |
Critical Note: Monitor intermediates via LC-MS to detect byproducts (e.g., unreacted amidoxime) .
Basic: How is the compound characterized structurally, and what spectroscopic techniques are prioritized?
Methodological Answer:
Structural elucidation relies on:
- ¹H/¹³C NMR: Confirm the oxadiazole ring (δ 8.1–8.3 ppm for pyridyl protons; δ 160–165 ppm for C=N) and methylsulfonyl group (δ 3.1 ppm for CH₃; δ 45–50 ppm for SO₂) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray Crystallography (if crystalline): Resolve bond lengths/angles, especially for the oxadiazole-pyridine linkage .
Advanced Tip: Use 2D NMR (COSY, HSQC) to assign overlapping signals in the propylamine chain .
Advanced: How can computational methods optimize reaction pathways for scaled synthesis?
Methodological Answer:
Adopt the ICReDD framework (Integrated Computational-Experimental Design):
- Quantum Chemical Calculations: Model transition states (e.g., cyclization step) using DFT (B3LYP/6-31G*) to identify energy barriers and rate-limiting steps .
- Machine Learning: Train models on existing reaction data to predict optimal solvent/base combinations for sulfonation (e.g., Et₃N vs. DBU) .
Case Study: A 2024 study reduced reaction time by 40% by simulating solvent effects on oxadiazole ring stability .
Advanced: How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Methodological Answer:
Variability often arises from assay conditions. Mitigate via:
- Standardized Assays: Use a reference inhibitor (e.g., staurosporine for kinase assays) and control buffer pH/temperature .
- Metabolic Stability Testing: Assess compound degradation in liver microsomes to rule out false negatives .
- Data Triangulation: Compare results across orthogonal assays (e.g., SPR binding vs. cellular inhibition) .
Example Workflow:
Re-test disputed samples under controlled conditions (pH 7.4, 37°C).
Validate via LC-MS to confirm intact compound during assays .
Basic: What are the stability profiles of this compound under different storage conditions?
Methodological Answer:
- Solid State: Stable at –20°C in desiccated, amber vials for ≥12 months (degradation <2%) .
- Solution Phase: Avoid aqueous buffers (pH >7) due to hydrolysis of the oxadiazole ring. Use DMSO stock solutions at –80°C (<3 freeze-thaw cycles) .
Stability Indicators: Monitor via HPLC for:
Advanced: What strategies improve selectivity in target binding studies?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to screen against off-targets (e.g., kinases with similar ATP-binding pockets) .
- SAR Analysis: Modify the methylsulfonyl group to a bulkier substituent (e.g., phenylsulfonyl) to reduce off-target interactions .
- Cryo-EM: Resolve compound-target complexes at near-atomic resolution to identify critical binding residues .
Data-Driven Approach: A 2023 study achieved 10-fold selectivity by introducing a methyl group at the propylamine chain .
Basic: What analytical methods are recommended for quantifying impurities?
Methodological Answer:
Q. Table 2: Common Impurities
| Impurity | Source | Mitigation |
|---|---|---|
| Des-methylsulfonyl byproduct | Incomplete sulfonation | Extend reaction time to 24 h |
| Oxadiazole ring-opened derivative | Hydrolysis in aqueous media | Use anhydrous DMSO for dissolution |
Advanced: How to design a robust SAR study for this compound?
Methodological Answer:
- Core Modifications: Synthesize analogs with variations at the oxadiazole (e.g., 1,3,4-thiadiazole) and pyridinyl (e.g., 4-methoxy substitution) positions .
- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., oxadiazole N-O groups) .
- In Vivo Correlation: Test top analogs in a murine model to link structural changes to bioavailability .
Key Metric: LogP values (2.5–3.5) to balance membrane permeability and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
